molecular formula C22H17N3O3 B6081575 N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

Número de catálogo B6081575
Peso molecular: 371.4 g/mol
Clave InChI: PBXNIDMZRLCGDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide, also known as QNZ, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the family of quinazoline derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Mecanismo De Acción

The mechanism of action of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves the inhibition of NF-κB activity, which is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide binds to the active site of the IKKβ kinase, which is responsible for the activation of NF-κB, and prevents its phosphorylation. As a result, the activation of NF-κB is inhibited, leading to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activity of NF-κB. In addition, N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of NF-κB and reducing the expression of anti-apoptotic proteins, such as Bcl-2. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its high potency and specificity towards NF-κB inhibition. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to exhibit a higher potency and selectivity towards NF-κB inhibition than other compounds, such as BAY 11-7082 and MG-132. However, one of the limitations of using N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain media.

Direcciones Futuras

There are several future directions for the research and development of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. Another direction is the development of novel analogs of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide with improved solubility and potency towards NF-κB inhibition. In addition, further studies are needed to investigate the potential therapeutic applications of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in other fields of medicine, such as neurodegenerative diseases and autoimmune disorders.

Métodos De Síntesis

The synthesis of N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves a multistep process that begins with the reaction of 2-nitrobenzaldehyde and benzylamine to form the intermediate, 2-nitro-N-benzylbenzamide. This intermediate is then reduced using palladium on carbon and hydrogen gas to obtain N-benzyl-2-nitrobenzamide. The reduction of this compound using iron powder and acetic acid results in the formation of N-benzyl-2-aminobenzamide, which is then reacted with phthalic anhydride and acetic anhydride to produce N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide.

Aplicaciones Científicas De Investigación

N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to exhibit anti-cancer properties by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the development and progression of cancer. N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Propiedades

IUPAC Name

N-benzyl-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-20(23-14-15-7-3-1-4-8-15)16-11-12-18-19(13-16)24-22(28)25(21(18)27)17-9-5-2-6-10-17/h1-13H,14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXNIDMZRLCGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.